molecular formula C17H12N2O4S2 B2771930 2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299952-93-5

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2771930
CAS No.: 299952-93-5
M. Wt: 372.41
InChI Key: VJKKOTKDLFOPEZ-ZROIWOOFSA-N
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Description

This compound is a type of benzamide. Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar amides has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were reported to be 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The structure of the compound is likely to be influenced by the presence of a methylidene group .


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The molecular formula and molecular weight can also be determined .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through several chemical reactions involving 2-hydroxy benzoic acid hydrazide, which undergoes condensation with aromatic aldehydes to form specific hydrazides. These hydrazides are then cyclocondensed with thioglycolic acid, yielding a series of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides. These reactions highlight the compound's versatility and the potential for creating a wide range of derivatives with varying biological activities (H. S. Patel & Sumeet J. Patel, 2010).

Biological Activities

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents. The synthesis approach adheres to green chemistry principles, employing water as the reaction medium, which underscores the environmental friendliness of this synthesis method (V. Horishny & V. Matiychuk, 2020).

Antitumor and Anticancer Activities

Several studies have focused on the antitumor activities of derivatives, indicating moderate activity against human cancer cell lines. This points towards its potential in cancer research, particularly in the development of new therapeutic agents for treating various forms of cancer. The specificity of the compound's action against cancer cells, such as leukemia, showcases its potential in targeted cancer therapies (V. Horishny & V. Matiychuk, 2021).

Antimicrobial Properties

The compound and its derivatives have been explored for antimicrobial properties, indicating a promising avenue for the development of new antimicrobial agents. The ability of these compounds to inhibit the growth of bacteria and fungi could lead to the creation of new drugs to combat antibiotic-resistant strains (B. Narayana et al., 2004).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have been studied. For example, acid anhydrides react with alcohols to form esters and with amines to form amides . Acid and base-catalyzed hydrolysis of amides has also been studied .

Future Directions

The compound and its derivatives could be further studied for their potential applications. For instance, some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . In vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria has also been reported . These findings suggest potential future directions for research and application of this compound.

Properties

IUPAC Name

2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-11-5-3-4-10(8-11)9-14-16(23)19(17(24)25-14)18-15(22)12-6-1-2-7-13(12)21/h1-9,20-21H,(H,18,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKOTKDLFOPEZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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